molecular formula C21H17FN2O3S2 B2383299 N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627833-80-1

N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Cat. No. B2383299
CAS RN: 627833-80-1
M. Wt: 428.5
InChI Key: IJFVTLKBWUCLLP-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications

Polymer Electrolytes and Material Science

Guanidinium-Functionalized Polymer Electrolytes : The compound's synthesis technique, involving activated fluorophenyl-amine reactions, is crucial in developing guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. This method allows precise control over cation functionality without deleterious side reactions, offering direct integration of guanidinium into stable phenyl rings, which is pivotal in creating high-performance polymer electrolytes for various applications, including fuel cells and battery technology (Kim et al., 2011).

Medicinal Chemistry

Nonsteroidal Antiandrogens : The synthesis and structure-activity relationship studies of derivatives of the compound, especially in the context of nonsteroidal antiandrogens, have led to the discovery of potent antiandrogens. These findings are significant for developing treatments for androgen-responsive diseases, showcasing the compound's potential in medicinal chemistry (Tucker, Crook, & Chesterson, 1988).

Environmental Science

Metal Ion Preconcentration : The compound has been utilized in a novel method for the carrier element free coprecipitation (CEFC) of metal ions like Cu(II) and Cd(II), demonstrating its significance in environmental monitoring and pollution control. This approach highlights its application in enhancing analytical methodologies for detecting trace metal contaminants in food and water samples (Duran et al., 2011).

Fluorescence and Spectroscopy

Fluorescent Molecular Probes : The synthesis of derivatives related to the compound has contributed to the development of new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, useful for creating ultrasensitive fluorescent molecular probes for studying biological events and processes. This application is crucial for advancements in biochemistry and molecular biology (Diwu et al., 1997).

Chemical Synthesis and Organic Chemistry

Fluorination of Hydrocarbons : The reactivity of N-fluorobis(phenylsulfonyl)amine, related to the compound , in the solvent-free fluorination of aromatic hydrocarbons, demonstrates its utility in organic synthesis. This process has shown to be selective and efficient, indicating the compound's potential in facilitating fluorination reactions, which are essential for creating compounds with desired properties for pharmaceuticals, agrochemicals, and material science applications (Borodkin, Elanov, & Shubin, 2010).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-14-4-10-17(11-5-14)29(25,26)21-20(23-13-15-6-8-16(22)9-7-15)27-19(24-21)18-3-2-12-28-18/h2-12,23H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVTLKBWUCLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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